molecular formula C23H21N5O4S B2682481 methyl 2-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896300-68-8

methyl 2-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B2682481
CAS RN: 896300-68-8
M. Wt: 463.51
InChI Key: YOLVLGRUSYPHFX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, the sulfanyl group could undergo oxidation, and the triazole ring might be involved in click reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups could increase its solubility in polar solvents, and the aromatic rings might contribute to its UV-visible absorption spectrum .

Scientific Research Applications

Synthesis and Properties

Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate was investigated for its cyclization behaviors in the presence of bases, producing 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid exclusively, regardless of the base strength used. This reaction pathway highlights its potential in synthesizing complex organic compounds with specific structural frameworks (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Application in Heterocyclic System Synthesis

The compound served as a precursor in the synthesis of heterocyclic systems , demonstrating its utility in creating novel organic molecules with potential applications in medicinal chemistry and material science. For instance, its use in preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other complex heterocycles, was detailed, showcasing the compound's versatility in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).

Catalytic and Antimicrobial Activities

Research into the compound's derivatives has shown antimicrobial activities and catalytic properties , emphasizing its potential in developing new pharmaceuticals and catalysts. For example, a study on the antimicrobial activities of some new 1,2,4-triazole derivatives, which could be synthesized from related compounds, suggested good to moderate activities against various microorganisms, highlighting the therapeutic potential of compounds within this chemical class (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Photophysical Properties

The photophysical properties of derivatives were also explored, such as those of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, providing insights into their luminescence characteristics. This research could inform the development of new materials for optical applications, underscoring the compound's relevance in material science (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).

properties

IUPAC Name

methyl 2-[[2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S/c1-31-17-11-9-16(10-12-17)21-25-26-23(28(21)27-13-5-6-14-27)33-15-20(29)24-19-8-4-3-7-18(19)22(30)32-2/h3-14H,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLVLGRUSYPHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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